molecular formula C15H19NO2S B3014002 8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705978-53-5

8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B3014002
CAS No.: 1705978-53-5
M. Wt: 277.38
InChI Key: UGUNGIRYPSZCSU-UHFFFAOYSA-N
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Description

8-(2-phenylethanesulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This approach ensures the formation of the bicyclic skeleton with high regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated systems can further streamline the production.

Chemical Reactions Analysis

Types of Reactions

8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to inhibition or modulation of enzyme activity. Additionally, the bicyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene stands out due to its unique combination of a bicyclic structure with a sulfonyl group and a phenylethyl moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-(2-phenylethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c17-19(18,12-11-13-5-2-1-3-6-13)16-14-7-4-8-15(16)10-9-14/h1-7,14-15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUNGIRYPSZCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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